molecular formula C14H12Br2O2 B14278288 1,2-Bis(2-bromophenyl)ethane-1,2-diol CAS No. 172164-00-0

1,2-Bis(2-bromophenyl)ethane-1,2-diol

Cat. No.: B14278288
CAS No.: 172164-00-0
M. Wt: 372.05 g/mol
InChI Key: UYASGXONBMEGGY-UHFFFAOYSA-N
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Description

1,2-Bis(2-bromophenyl)ethane-1,2-diol is an organic compound with the molecular formula C14H12Br2O2. It is characterized by the presence of two bromophenyl groups attached to an ethane-1,2-diol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-bromophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the bromination of 2-bromobenzaldehyde, followed by a reaction with ethylene glycol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

1,2-Bis(2-bromophenyl)ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-bromophenyl)ethane-1,2-diol involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, while the diol groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-bromophenyl)ethane-1,2-diol is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring precise molecular recognition and binding .

Properties

CAS No.

172164-00-0

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

1,2-bis(2-bromophenyl)ethane-1,2-diol

InChI

InChI=1S/C14H12Br2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14,17-18H

InChI Key

UYASGXONBMEGGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)O)O)Br

Origin of Product

United States

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